molecular formula C15H13FN2S B14377423 7-Fluoro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione CAS No. 90142-05-5

7-Fluoro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione

Cat. No.: B14377423
CAS No.: 90142-05-5
M. Wt: 272.3 g/mol
InChI Key: IZJPMIFOAKEPAE-UHFFFAOYSA-N
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Description

7-Fluoro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by the presence of a fluorine atom at the 7th position and a thione group at the 2nd position of the benzodiazepine ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted benzene and amine derivatives.

    Cyclization: The key step involves the cyclization of these intermediates to form the benzodiazepine ring. This can be achieved through various methods, including the use of strong acids or bases as catalysts.

    Fluorination: Introduction of the fluorine atom at the 7th position can be accomplished using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Thionation: The final step involves the conversion of the carbonyl group at the 2nd position to a thione group. This can be achieved using reagents like Lawesson’s reagent or phosphorus pentasulfide (P2S5).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to the corresponding benzodiazepine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Sodium azide, potassium cyanide

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Benzodiazepine

    Substitution: Azide, nitrile derivatives

Scientific Research Applications

7-Fluoro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of other benzodiazepine derivatives.

    Biology: The compound can be used to study the effects of fluorine and thione substitutions on the biological activity of benzodiazepines.

    Industry: Used in the production of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 7-Fluoro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione is likely similar to other benzodiazepines. It may act by binding to the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx, hyperpolarization of neurons, and ultimately, a calming effect on the brain.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Clonazepam: Another benzodiazepine used for its anticonvulsant effects.

    Lorazepam: Known for its strong anxiolytic and sedative effects.

Uniqueness

7-Fluoro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione is unique due to the presence of the fluorine atom and thione group, which may impart distinct pharmacological properties compared to other benzodiazepines. These substitutions can influence the compound’s binding affinity, metabolic stability, and overall efficacy.

Properties

CAS No.

90142-05-5

Molecular Formula

C15H13FN2S

Molecular Weight

272.3 g/mol

IUPAC Name

7-fluoro-5-phenyl-1,3,4,5-tetrahydro-1,3-benzodiazepine-2-thione

InChI

InChI=1S/C15H13FN2S/c16-11-6-7-14-12(8-11)13(9-17-15(19)18-14)10-4-2-1-3-5-10/h1-8,13H,9H2,(H2,17,18,19)

InChI Key

IZJPMIFOAKEPAE-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=CC(=C2)F)NC(=S)N1)C3=CC=CC=C3

Origin of Product

United States

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